5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478254-15-8
VCID: VC16185898
InChI: InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+
SMILES:
Molecular Formula: C21H15ClN4OS
Molecular Weight: 406.9 g/mol

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-15-8

Cat. No.: VC16185898

Molecular Formula: C21H15ClN4OS

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 478254-15-8

Specification

CAS No. 478254-15-8
Molecular Formula C21H15ClN4OS
Molecular Weight 406.9 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+
Standard InChI Key HZNLRSGGKJDWLT-OEAKJJBVSA-N
Isomeric SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by three primary components:

  • Triazole-thiol core: A 1,2,4-triazole ring with a sulfur atom at position 3.

  • 2-Chlorophenyl group: Attached to position 5 of the triazole ring, introducing steric and electronic effects.

  • 3-Phenoxybenzylidene moiety: A Schiff base formed by the condensation of 3-phenoxybenzaldehyde with the amino group at position 4 of the triazole.

The molecular formula is C₂₁H₁₅ClN₄OS, with an IUPAC name of 3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione. Its planar geometry facilitates π-π stacking and hydrogen bonding, critical for biological interactions .

Table 1: Structural and Physical Properties

PropertyValue
Molecular Weight406.9 g/mol
CAS Number478254-15-8
SMILES NotationC1=CC=C(C(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
XLogP3-AA5.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis involves three key steps :

  • Formation of 4-amino-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives.

  • Schiff Base Condensation: Reaction of the triazole-amine with 3-phenoxybenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid).

  • Purification: Recrystallization from ethanol or dimethylformamide yields the final product with >85% purity.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage. Metal complexes (e.g., Zn²⁺, Hg²⁺) are synthesized by reacting the ligand with metal salts in a 2:1 molar ratio .

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventEthanol
CatalystGlacial Acetic Acid (3 drops)
TemperatureReflux at 78°C
Reaction Time4–6 hours
Yield72–78%

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • FT-IR: Peaks at 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C of phenoxy), and 2550 cm⁻¹ (S-H stretch) .

  • ¹H NMR (DMSO-d₆): δ 8.2 ppm (s, 1H, imine-H), δ 7.3–7.8 ppm (m, 12H, aromatic-H), δ 4.1 ppm (s, 1H, S-H) .

  • UV-Vis: λₘₐₓ at 275 nm (π→π* transition) and 340 nm (n→π* transition of C=N).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major weight loss at 300°C due to triazole ring degradation. Metal complexes (e.g., Hg²⁺) exhibit higher stability, decomposing above 320°C .

Biological and Pharmacological Applications

Antimicrobial Activity

Metal complexes of this compound demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentration (MIC) Against Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0
Candida albicans100.0

The Hg²⁺ complex shows superior efficacy, likely due to enhanced membrane permeability .

Recent Advances and Future Directions

Metal Complex Innovations

Recent work highlights Zn²⁺ and Cd²⁺ complexes as fluorescent sensors for Cu²⁺ in biological systems, with detection limits of 0.1 µM .

Computational Studies

Density functional theory (DFT) simulations correlate the compound’s electron-deficient triazole ring with its affinity for kinase inhibitors, suggesting potential in targeted cancer therapy .

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